Cas no 2172000-04-1 (6-Bromo-2-(methoxymethyl)quinazolin-4-amine)

6-Bromo-2-(methoxymethyl)quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2172000-04-1
- 6-bromo-2-(methoxymethyl)quinazolin-4-amine
- EN300-1645530
- 6-Bromo-2-(methoxymethyl)quinazolin-4-amine
-
- Inchi: 1S/C10H10BrN3O/c1-15-5-9-13-8-3-2-6(11)4-7(8)10(12)14-9/h2-4H,5H2,1H3,(H2,12,13,14)
- InChI Key: LVQOZQMPVPDKPD-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=C(N)N=C(COC)N=2
Computed Properties
- Exact Mass: 267.00072g/mol
- Monoisotopic Mass: 267.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 1.6
6-Bromo-2-(methoxymethyl)quinazolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645530-2500mg |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 2500mg |
$2127.0 | 2023-09-22 | ||
Enamine | EN300-1645530-250mg |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 250mg |
$999.0 | 2023-09-22 | ||
Enamine | EN300-1645530-5.0g |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 5.0g |
$3147.0 | 2023-07-10 | ||
Enamine | EN300-1645530-10.0g |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 10.0g |
$4667.0 | 2023-07-10 | ||
Enamine | EN300-1645530-0.05g |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 0.05g |
$912.0 | 2023-07-10 | ||
Enamine | EN300-1645530-100mg |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 100mg |
$956.0 | 2023-09-22 | ||
Enamine | EN300-1645530-10000mg |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 10000mg |
$4667.0 | 2023-09-22 | ||
Enamine | EN300-1645530-50mg |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 50mg |
$912.0 | 2023-09-22 | ||
Enamine | EN300-1645530-2.5g |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 2.5g |
$2127.0 | 2023-07-10 | ||
Enamine | EN300-1645530-1.0g |
6-bromo-2-(methoxymethyl)quinazolin-4-amine |
2172000-04-1 | 1.0g |
$1086.0 | 2023-07-10 |
6-Bromo-2-(methoxymethyl)quinazolin-4-amine Related Literature
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 6-Bromo-2-(methoxymethyl)quinazolin-4-amine
Professional Introduction to 6-Bromo-2-(methoxymethyl)quinazolin-4-amine (CAS No. 2172000-04-1)
6-Bromo-2-(methoxymethyl)quinazolin-4-amine, identified by its Chemical Abstracts Service (CAS) number 2172000-04-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the quinazoline class, a structural motif renowned for its broad spectrum of biological activities. The presence of a bromine substituent at the 6-position and a methoxymethyl group at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular pharmacology.
The quinazoline core is a privileged structure in medicinal chemistry, widely explored for its pharmacological potential. Quinazoline derivatives have demonstrated efficacy in various therapeutic areas, including anticancer, antiviral, anti-inflammatory, and antimicrobial applications. The introduction of halogen atoms, such as bromine, into the quinazoline ring enhances its reactivity and binding affinity to biological targets. Specifically, the bromo substituent at the 6-position can participate in hydrogen bonding or π-stacking interactions with protein receptors, modulating enzyme activity or receptor binding. This feature has been exploited in the design of kinase inhibitors, which are crucial in oncology therapy.
The methoxymethyl (OCH₂CH₃) group at the 2-position of the quinazoline ring adds another layer of functional diversity. This alkoxyalkyl moiety can influence both the solubility and metabolic stability of the compound. In drug development, such modifications are often employed to improve pharmacokinetic profiles, enhancing bioavailability while reducing toxicity. Recent studies have highlighted the role of methoxymethyl groups in stabilizing protein-protein interactions, which is particularly relevant in targeted therapy approaches.
Recent advancements in computational chemistry and structure-based drug design have facilitated the rational modification of quinazoline derivatives like 6-Bromo-2-(methoxymethyl)quinazolin-4-amine. Molecular docking simulations have shown that this compound can effectively bind to ATP-binding pockets of kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are aberrantly activated in many cancers, making them attractive therapeutic targets. The bromo atom and the methoxymethyl group collectively optimize the binding pose, enhancing inhibitory potency.
In vitro studies have demonstrated promising antiproliferative effects of 6-Bromo-2-(methoxymethyl)quinazolin-4-amine against several cancer cell lines. Mechanistic investigations suggest that this compound induces apoptosis through activation of caspase-dependent pathways. Additionally, it exhibits inhibitory activity against tyrosine kinases involved in tumor angiogenesis, further supporting its potential as an anti-cancer agent. The compound’s ability to disrupt microtubule formation has also been observed in preliminary assays, indicating its potential as a chemosensitizer or chemotherapeutic adjuvant.
The synthesis of 6-Bromo-2-(methoxymethyl)quinazolin-4-amine involves multi-step organic transformations, including cyclization reactions to form the quinazoline core followed by functional group manipulations such as bromination and methoxymethylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this derivative. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the bromine substituent with high selectivity and yield.
The pharmacological profile of 6-Bromo-2-(methoxymethyl)quinazolin-4-amine is further complemented by its favorable pharmacokinetic properties. Preclinical studies indicate moderate oral bioavailability and reasonable tissue distribution, suggesting its suitability for systemic administration. Additionally, preliminary toxicology assessments have revealed acceptable safety margins at therapeutic doses, paving the way for further clinical development.
Emerging research also explores the potential applications of 6-Bromo-2-(methoxymethyl)quinazolin-4-amine in addressing neurodegenerative disorders. Quinazoline derivatives have shown neuroprotective effects in models of Alzheimer’s disease and Parkinson’s disease by modulating cholinergic pathways or inhibiting oxidative stress-induced neuronal damage. The unique structural features of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.
Future directions in research may involve derivatization of 6-Bromo-2-(methoxymethyl)quinazolin-4-amine to optimize its pharmacological properties further. For example, exploring analogs with different halogen substituents or alternative alkylating groups could enhance potency or selectivity against specific targets. Additionally, combination therapy strategies incorporating this compound with other anti-cancer agents may synergistically improve treatment outcomes.
The growing interest in quinazoline derivatives underscores their versatility as pharmacophores. As computational tools become more sophisticated and high-throughput screening technologies advance, compounds like 6-Bromo-2-(methoxymethyl)quinazolin-4-amine are likely to play an increasingly important role in drug discovery pipelines across multiple therapeutic domains. Their unique structural features offer opportunities for innovation in medicinal chemistry and molecular pharmacology.
2172000-04-1 (6-Bromo-2-(methoxymethyl)quinazolin-4-amine) Related Products
- 1227511-45-6(3-Bromomethyl-6-fluoro-5-(2-fluorophenyl)pyridine)
- 1213990-46-5(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-1-methanesulfonylpiperidine-2-carboxamide)
- 50-19-1(1,2-Butanediol,2-phenyl-, 1-carbamate)
- 115204-76-7(4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile)
- 2228853-91-4(tert-butyl N-2-methyl-1-oxo-3-(propan-2-yloxy)propan-2-ylcarbamate)
- 1806526-08-8(3-(Bromomethyl)-2-(3-bromopropyl)mandelic acid)
- 1248548-23-3(Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate)
- 1824103-15-2(Benzenemethanol, 4-(4-amino-1-piperidinyl)-)
- 2137757-24-3(Cyclopropane, 1-(chloromethyl)-1-ethyl-2,2-dimethyl-)
- 2138293-91-9(5-(2-Amino-2-oxoethyl)-2-thiophenesulfonyl fluoride)




